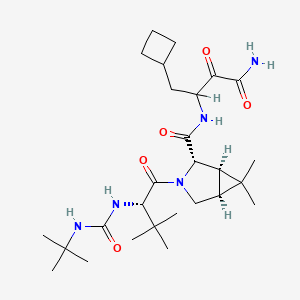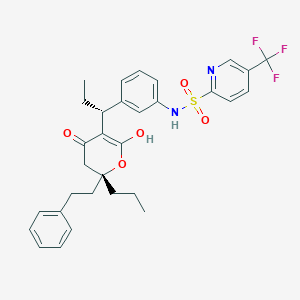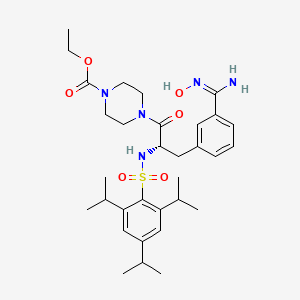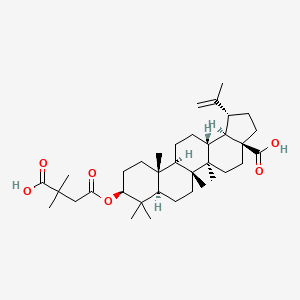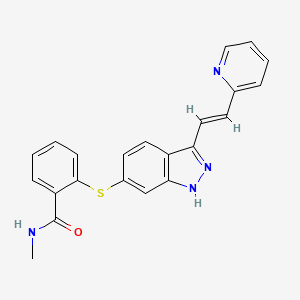
Axitinib
Descripción general
Descripción
Axitinib, vendido bajo el nombre comercial Inlyta, es un inhibidor de la tirosina quinasa de molécula pequeña desarrollado por Pfizer. Se utiliza principalmente para el tratamiento del carcinoma de células renales avanzado. This compound actúa inhibiendo selectivamente los receptores del factor de crecimiento endotelial vascular (VEGFR-1, VEGFR-2 y VEGFR-3), que desempeñan un papel crucial en la angiogénesis, el crecimiento tumoral y las metástasis .
Mecanismo De Acción
Axitinib ejerce sus efectos inhibiendo selectivamente los receptores de tirosina quinasa VEGFR-1, VEGFR-2 y VEGFR-3. Estos receptores están involucrados en las vías de señalización que regulan la angiogénesis, el proceso mediante el cual se forman nuevos vasos sanguíneos a partir de los existentes. Al bloquear estos receptores, this compound evita el crecimiento de nuevos vasos sanguíneos que suministran nutrientes y oxígeno a los tumores, lo que inhibe el crecimiento tumoral y las metástasis .
Compuestos similares:
Sunitinib: Otro inhibidor de la tirosina quinasa utilizado para el tratamiento del carcinoma de células renales y los tumores estromales gastrointestinales.
Pazopanib: Un inhibidor de la tirosina quinasa utilizado para el tratamiento del carcinoma de células renales y el sarcoma de tejidos blandos.
Vorolanib: Un inhibidor de la tirosina quinasa con efectos antiangiogénicos utilizado en el tratamiento de la retinopatía diabética y la degeneración macular
Comparación:
Selectividad: this compound es altamente selectivo para VEGFR-1, VEGFR-2 y VEGFR-3, mientras que sunitinib y pazopanib tienen objetivos más amplios, incluidos los receptores del factor de crecimiento derivado de plaquetas (PDGFR) y KIT.
Potencia: this compound exhibe una mayor potencia en la inhibición de VEGFR en comparación con sunitinib y pazopanib.
Efectos secundarios: this compound tiene un perfil de efectos secundarios diferente en comparación con sunitinib y pazopanib, con efectos secundarios comunes que incluyen hipertensión y fatiga
This compound destaca por su alta selectividad y potencia, lo que lo convierte en una valiosa opción terapéutica para pacientes con carcinoma de células renales avanzado.
Análisis Bioquímico
Biochemical Properties
Axitinib plays a crucial role in biochemical reactions by selectively inhibiting vascular endothelial growth factor receptors 1, 2, and 3. These receptors are involved in the process of angiogenesis, which is the formation of new blood vessels. By inhibiting these receptors, this compound effectively blocks the signaling pathways that promote tumor growth and metastasis. This compound interacts with various enzymes and proteins, including tyrosine kinases, to exert its inhibitory effects .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the signaling pathways that are essential for cell proliferation and survival. This compound affects cell signaling pathways such as the vascular endothelial growth factor pathway, leading to reduced angiogenesis and tumor growth. Additionally, this compound impacts gene expression and cellular metabolism by altering the activity of specific transcription factors and metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the tyrosine kinase domain of vascular endothelial growth factor receptors. This binding inhibits the phosphorylation of these receptors, thereby blocking the downstream signaling pathways that promote angiogenesis and tumor growth. This compound also affects the expression of genes involved in cell proliferation and survival, leading to reduced tumor growth and metastasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable and maintains its inhibitory effects on vascular endothelial growth factor receptors for extended periods. Long-term studies have shown that this compound can lead to the development of resistance in some cancer cells, which may reduce its efficacy over time. Additionally, this compound’s stability and degradation can be influenced by various factors, including pH and temperature .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth and angiogenesis without causing significant toxicity. At higher doses, this compound can lead to adverse effects such as hypertension, diarrhea, and weight loss. These toxic effects are dose-dependent and highlight the importance of optimizing the dosage of this compound to achieve maximum therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
This compound is primarily metabolized in the liver by cytochrome P450 enzymes, including CYP3A4, CYP3A5, CYP1A2, CYP2C19, and uridine diphosphate glucuronosyltransferase 1A1. The major metabolites of this compound, M12 (sulfoxide product) and M7 (glucuronide product), are pharmacologically inactive. This compound’s metabolism involves various biotransformation pathways, including oxygenation, glucuronidation, and glucosylation .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It is a weak substrate for adenosine triphosphate-binding cassette transporters such as P-glycoprotein and breast cancer resistance protein. This compound exhibits high passive permeability and is distributed rapidly to various tissues, except the brain. The transport and distribution of this compound are influenced by its interactions with specific transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm, where it exerts its inhibitory effects on vascular endothelial growth factor receptors. This compound’s activity and function are influenced by its localization within the cell, as well as by post-translational modifications that may affect its stability and interactions with other biomolecules. The targeting signals and modifications that direct this compound to specific cellular compartments are essential for its therapeutic efficacy .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Axitinib se sintetiza a través de un proceso de varios pasos que implica la formación de intermediarios clave. La síntesis normalmente comienza con la preparación de N-metil-2-[(3-[(E)-2-piridin-2-iletenil]-1H-indazol-6-il)sulfanil]benzamida. Esto implica la reacción de ácido 2-cloro nicotínico con hidrazina para formar ácido 2-hidrazinonicotínico, que luego se cicla para formar el anillo de indazol.
Métodos de producción industrial: La producción industrial de this compound implica la optimización de la ruta sintética para garantizar un alto rendimiento y pureza. Esto incluye el uso de técnicas avanzadas como la cromatografía líquida de alto rendimiento (HPLC) para la purificación y caracterización. El proceso también implica medidas estrictas de control de calidad para garantizar que el producto final cumpla con los estándares regulatorios .
Análisis De Reacciones Químicas
Tipos de reacciones: Axitinib experimenta varias reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar para formar sulfoxidos y sulfones.
Reducción: Las reacciones de reducción pueden convertir this compound en sus derivados de amina correspondientes.
Sustitución: this compound puede experimentar reacciones de sustitución nucleofílica, particularmente en el anillo de piridina.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Los agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio se utilizan comúnmente.
Sustitución: Los nucleófilos como las aminas y los tioles se utilizan en reacciones de sustitución.
Productos principales:
Oxidación: Sulfoxidos y sulfones.
Reducción: Derivados de amina.
Sustitución: Varios derivados de piridina sustituidos.
Aplicaciones Científicas De Investigación
Axitinib tiene una amplia gama de aplicaciones de investigación científica:
Química: this compound se utiliza como compuesto modelo en el estudio de los inhibidores de la tirosina quinasa y sus propiedades químicas.
Biología: Se utiliza para estudiar el papel de VEGFR en la angiogénesis y el crecimiento tumoral.
Medicina: this compound se investiga ampliamente por su potencial terapéutico en el tratamiento de varios cánceres, incluido el carcinoma de células renales, el cáncer de tiroides y el cáncer de páncreas.
Industria: this compound se utiliza en la industria farmacéutica para el desarrollo de nuevas terapias contra el cáncer .
Comparación Con Compuestos Similares
Sunitinib: Another tyrosine kinase inhibitor used for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.
Pazopanib: A tyrosine kinase inhibitor used for the treatment of renal cell carcinoma and soft tissue sarcoma.
Vorolanib: A tyrosine kinase inhibitor with anti-angiogenic effects used in the treatment of diabetic retinopathy and macular degeneration
Comparison:
Selectivity: Axitinib is highly selective for VEGFR-1, VEGFR-2, and VEGFR-3, whereas sunitinib and pazopanib have broader targets, including platelet-derived growth factor receptors (PDGFR) and KIT.
Potency: this compound exhibits higher potency in inhibiting VEGFR compared to sunitinib and pazopanib.
Side Effects: this compound has a different side effect profile compared to sunitinib and pazopanib, with common side effects including hypertension and fatigue
This compound stands out due to its high selectivity and potency, making it a valuable therapeutic option for patients with advanced renal cell carcinoma.
Propiedades
IUPAC Name |
N-methyl-2-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfanyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4OS/c1-23-22(27)18-7-2-3-8-21(18)28-16-10-11-17-19(25-26-20(17)14-16)12-9-15-6-4-5-13-24-15/h2-14H,1H3,(H,23,27)(H,25,26)/b12-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITAVMQDGBJQJZ-FMIVXFBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3)C=CC4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3)/C=C/C4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3049049 | |
| Record name | Axitinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3049049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
In aqueous media with a pH between 1.1 to 7.8, axitinib has a solubility of over 0.2 μg/mL. | |
| Record name | Axitinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06626 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Axitinib selectively blocks the tyrosine kinase receptors VEGFR-1 (vascular endothelial growth factor receptor), VEGFR-2, and VEGFR-3. | |
| Record name | Axitinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06626 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
319460-85-0 | |
| Record name | Axitinib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=319460-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Axitinib [USAN:INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0319460850 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Axitinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06626 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Axitinib | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757441 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Axitinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3049049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methyl-2-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfanyl]benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AXITINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9LVQ0YUXG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[6-[[(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]amino]hexyl]pyrrolidine-2,5-dione](/img/structure/B1684552.png)
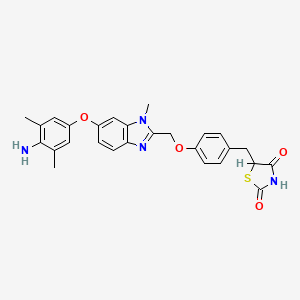



![2-[[4-[(2-Amino-3-sulfanylpropyl)amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid](/img/structure/B1684560.png)

